molecular formula C17H22FN3O3 B7449916 2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid

2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid

Cat. No.: B7449916
M. Wt: 335.4 g/mol
InChI Key: GFKCUWIKPKTQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid, commonly known as CFPPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPPAA belongs to the class of piperidine-based compounds and has been found to exhibit promising results in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of CFPPAA is not yet fully understood. However, it has been proposed that CFPPAA exerts its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body, thereby reducing inflammation and pain. CFPPAA has also been shown to have an effect on the levels of neurotransmitters in the brain, which could explain its potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CFPPAA has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. CFPPAA has also been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

CFPPAA has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities. CFPPAA has also been found to be stable under a range of conditions, making it suitable for use in various experimental setups. However, CFPPAA has certain limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of CFPPAA. One area of research could focus on the development of more efficient synthesis methods for CFPPAA, which could lead to increased availability and lower costs. Another area of research could focus on the identification of the exact mechanisms of action of CFPPAA, which could provide insights into its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential of CFPPAA in the treatment of other diseases, such as autoimmune disorders and infectious diseases.

Synthesis Methods

The synthesis of CFPPAA involves the reaction of 4-cyclopropyl-2-fluoroaniline with piperidine-1-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

CFPPAA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. CFPPAA has also been shown to have a positive effect on the central nervous system and has been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

2-[4-[(4-cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c18-14-9-12(11-1-2-11)3-4-15(14)20-17(24)19-13-5-7-21(8-6-13)10-16(22)23/h3-4,9,11,13H,1-2,5-8,10H2,(H,22,23)(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKCUWIKPKTQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)NC(=O)NC3CCN(CC3)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.